molecular formula C21H39BClF3N2 B8204787 Tetrabutylammonium 2-chloro-4-pyridinetrifluoroborate

Tetrabutylammonium 2-chloro-4-pyridinetrifluoroborate

Cat. No.: B8204787
M. Wt: 422.8 g/mol
InChI Key: KXMJFXRCKWLEAM-UHFFFAOYSA-N
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Description

Tetrabutylammonium 2-chloro-4-pyridinetrifluoroborate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom and a trifluoroborate group, along with a tetrabutylammonium cation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrabutylammonium 2-chloro-4-pyridinetrifluoroborate typically involves the reaction of 2-chloro-4-pyridine with a boron trifluoride source in the presence of a tetrabutylammonium salt. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium 2-chloro-4-pyridinetrifluoroborate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

    Coupling Reactions: The trifluoroborate group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. The reactions are performed under inert atmosphere conditions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atom.

    Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with aryl halides.

Scientific Research Applications

Tetrabutylammonium 2-chloro-4-pyridinetrifluoroborate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Tetrabutylammonium 2-chloro-4-pyridinetrifluoroborate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoroborate group is particularly important in facilitating cross-coupling reactions, while the chlorine atom can be substituted with other functional groups to modify the compound’s properties.

Comparison with Similar Compounds

Similar Compounds

  • Tetrabutylammonium 2-chloro-5-pyridinetrifluoroborate
  • Tetrabutylammonium 2-bromo-4-pyridinetrifluoroborate
  • Tetrabutylammonium 2-chloro-4-pyridineboronic acid

Uniqueness

Tetrabutylammonium 2-chloro-4-pyridinetrifluoroborate is unique due to the specific positioning of the chlorine and trifluoroborate groups on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound in various chemical transformations and applications.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-trifluoroboranuide;tetrabutylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C5H3BClF3N/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;7-5-3-4(1-2-11-5)6(8,9)10/h5-16H2,1-4H3;1-3H/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMJFXRCKWLEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=NC=C1)Cl)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39BClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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